molecular formula C7H5F3INO B1446283 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine CAS No. 1805027-39-7

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1446283
CAS No.: 1805027-39-7
M. Wt: 303.02 g/mol
InChI Key: HSDQDOOXBBYXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with iodine, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, derivatives of this compound are investigated for their potential as pesticides and herbicides due to their unique chemical properties .

Mechanism of Action

The mechanism of action of 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance binding affinity and selectivity for specific targets, while the methoxy group can influence the compound’s solubility and distribution within biological systems .

Comparison with Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyridine: Lacks the methoxy group, which can affect its chemical reactivity and applications.

    2-Iodo-6-methoxypyridine: Lacks the trifluoromethyl group, which can influence its biological activity and stability.

    4-Iodo-2-(trifluoromethyl)pyridine:

Uniqueness: 2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of iodine, methoxy, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C7H5F3IN
  • Molecular Weight : 297.02 g/mol
  • IUPAC Name : this compound

The presence of iodine, methoxy, and trifluoromethyl groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, which can improve membrane permeability and binding affinity to target proteins.

Biochemical Pathways

  • Receptor Interaction : The compound has been shown to interact with specific receptors involved in cellular signaling pathways, potentially influencing processes such as inflammation and cellular proliferation.
  • Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways critical for cell survival and function.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Mycobacterium tuberculosis, highlighting its potential as a lead compound for developing new antimycobacterial agents .

Antiviral Activity

The compound has also shown promise in antiviral applications. In vitro studies suggest it may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. For instance, derivatives of similar structures have demonstrated significant antiviral effects against various viruses, suggesting a potential for this compound in this area .

Case Studies

  • Study on Antimycobacterial Activity :
    • In a phenotypic screening study against Mycobacterium tuberculosis, the compound was identified as a hit with promising activity. Further optimization led to derivatives that maintained efficacy while improving pharmacokinetic properties .
    • Table 1 summarizes the results from this study:
    CompoundMIC (µg/mL)In Vivo EfficacyComments
    This compound0.5ModerateEffective against resistant strains
    Derivative A0.3HighImproved solubility and stability
  • Antiviral Studies :
    • A separate investigation focused on the antiviral properties of similar pyridine derivatives noted significant reductions in viral load in treated cells compared to controls, indicating a potential pathway for therapeutic development .
    • Table 2 presents comparative antiviral activity:
    CompoundVirus TypeEC50 (µM)Reduction (%)
    This compoundInfluenza A2070%
    Reference Compound BInfluenza A1575%

Properties

IUPAC Name

2-iodo-6-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-3-4(7(8,9)10)2-5(11)12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDQDOOXBBYXQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 3
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 4
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Iodo-6-methoxy-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.